Clerodermic acid methyl ester

Übersicht

Beschreibung

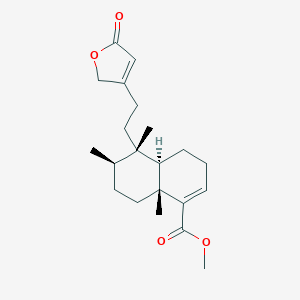

Clerodermic acid methyl ester is a diterpenoid compound derived from the herbs of Clerodendrum inerme. It has the molecular formula C21H30O4 and a molecular weight of 346.46 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of clerodermic acid methyl ester typically involves the esterification of clerodermic acid with methanol. One common method is the reaction of clerodermic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Clerodermic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

CAME has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research indicates that CAME exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Anti-inflammatory Properties : CAME has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents .

Agricultural Applications

CAME is also being explored as an environmentally friendly alternative in agricultural practices:

- Pesticide Formulation : CAME can serve as a solvent in pesticide formulations, replacing more toxic organic solvents. Its low volatility and good emulsification properties enhance the stability and effectiveness of pesticide products . This application aligns with current trends toward sustainable agriculture by reducing the environmental impact of chemical pesticides.

Material Science Applications

In materials science, CAME is being utilized for its unique chemical properties:

- Surfactant Development : Due to its surfactant properties, CAME can be incorporated into formulations for personal care products and industrial applications. It enhances the stability of emulsions and dispersions, making it valuable in cosmetic and cleaning product formulations .

Case Study 1: Anticancer Research

A study published by researchers at Harvard University explored the cytotoxic effects of CAME on breast cancer cells. The results indicated that treatment with CAME significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study highlights the potential of CAME as a natural anticancer agent.

Case Study 2: Pesticide Formulation

In a collaborative study between multiple universities, including the University of Minnesota and Stanford University, CAME was tested as a solvent in pesticide formulations. The findings showed that pesticides formulated with CAME exhibited improved efficacy and reduced toxicity compared to traditional solvents. This research supports the use of CAME in developing safer agricultural chemicals.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Anticancer agent | Induces apoptosis in cancer cells |

| Anti-inflammatory agent | Reduces inflammation markers | |

| Antimicrobial agent | Effective against various pathogens | |

| Agriculture | Pesticide formulation | Enhances stability and efficacy of pesticides |

| Material Science | Surfactant development | Improves emulsion stability in personal care products |

Wirkmechanismus

The mechanism of action of clerodermic acid methyl ester involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways such as the COX-2/NLRP3/NF-κB pathway, which is involved in inflammation.

Vergleich Mit ähnlichen Verbindungen

Clerodermic acid methyl ester can be compared with other similar diterpenoid compounds:

Biologische Aktivität

Clerodermic acid methyl ester (CAME) is a compound derived from various plant sources, particularly those belonging to the family Lamiaceae. This article explores its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by data from recent studies.

Phytochemical Composition

CAME is characterized by its unique chemical structure, which includes a methyl ester functional group. Preliminary phytochemical analyses have shown that CAME and its derivatives possess significant biological activities attributed to their ability to modulate various biochemical pathways.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of CAME, particularly against breast cancer cell lines. The compound demonstrated significant cytotoxic effects on MCF-7 cells, with IC50 values indicating effective concentrations required to reduce cell viability by 50%.

Table 1: Cytotoxicity of this compound on MCF-7 Cells

In a study assessing the anti-proliferative activity, CAME was isolated from plant extracts and evaluated for its efficacy against various cancer cell lines. The results indicated that CAME selectively inhibited cancer cell growth while exhibiting minimal toxicity to normal cells, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-Inflammatory Properties

CAME has also been evaluated for its anti-inflammatory effects. In vitro studies using RAW 264.7 macrophage cells showed that CAME significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-activated cells. This reduction in NO is crucial as it plays a significant role in inflammatory responses.

Table 2: Anti-Inflammatory Activity of this compound

The mechanism behind this activity involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .

Antimicrobial Activity

The antimicrobial properties of CAME were assessed against various bacterial strains. While some extracts showed mild antibacterial effects, the overall antimicrobial activity was less pronounced compared to other phytochemicals.

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 7 | |

| Pseudomonas aeruginosa | 6 |

The data suggest that while CAME has some antimicrobial potential, further research is needed to enhance its efficacy or combine it with other agents for improved results .

Case Studies

One notable case study involved the use of CAME in combination with other natural compounds to evaluate synergistic effects on cancer cell lines. The combination treatment resulted in enhanced cytotoxicity compared to individual treatments, indicating potential for combination therapies in clinical settings .

Eigenschaften

IUPAC Name |

methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOFNJDVAJQRBK-LPNJYYIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.